molecular formula C15H17N3O3S2 B2371967 (2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone CAS No. 1172565-80-8

(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2371967
CAS No.: 1172565-80-8
M. Wt: 351.44
InChI Key: GMECSQWNBWNTTR-UHFFFAOYSA-N
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Description

The compound (2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone is a complex organic molecule. It contains several functional groups including a thiazole ring, a pyrrolidine ring, and a methylsulfonyl group .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The 1H NMR and 13C NMR data provide information about the hydrogen and carbon atoms in the molecule respectively .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. The NMR data provides information about the chemical environment of the atoms in the molecule .

Scientific Research Applications

Synthesis and Characterization

A key aspect of scientific research on this compound involves its synthesis and detailed characterization. Studies have focused on the synthesis of novel derivatives containing the arylthio/sulfinyl/sulfonyl group, exhibiting favorable herbicidal and insecticidal activities. These compounds are synthesized via multi-step reactions and characterized using melting point, NMR, FT-IR, and HRMS techniques, indicating the compound's potential in agricultural applications (Wang et al., 2015).

Biological Activities

Research also explores the biological activities of derivatives related to this compound. The focus has been on understanding their antimicrobial, herbicidal, and insecticidal properties. For example, the antibacterial activity of organotin(IV) complexes derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone has been evaluated against various bacterial strains, showing that these complexes have potential as drugs due to their significant antibacterial activities (Singh et al., 2016).

Theoretical and Computational Studies

The compound and its derivatives have been subjects of density functional theory (DFT) calculations to investigate their structural, electronic, and thermodynamic properties. Studies using DFT reveal insights into the equilibrium geometry, bonding features, and vibrational wave numbers, providing a deeper understanding of the molecule's stability and reactivity (Shahana & Yardily, 2020). These computational studies are crucial for predicting the behavior of these compounds in various environments and their interactions with biological targets.

Crystallographic Studies

Crystallographic studies have been conducted to elucidate the precise molecular structure of related compounds. These studies involve the use of X-ray diffraction to determine the compounds' crystal structure, aiding in the understanding of their chemical behavior and reactivity. Such structural information is vital for the design of new derivatives with enhanced properties (Huang et al., 2021).

Antimicrobial and Antiviral Activities

Several studies focus on the antimicrobial and antiviral activities of compounds structurally related to "(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone". These studies involve evaluating the synthesized compounds against a range of bacterial and fungal strains, as well as viruses, to assess their therapeutic potential. The findings indicate that certain derivatives exhibit significant antimicrobial and antiviral activities, suggesting their applicability in developing new therapeutic agents (Attaby et al., 2006).

Properties

IUPAC Name

[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S2/c1-23(20,21)12-6-4-11(5-7-12)16-15-17-13(10-22-15)14(19)18-8-2-3-9-18/h4-7,10H,2-3,8-9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMECSQWNBWNTTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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